
8-(2-Anthryl)octanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-(2-Anthryl)octanoic acid, also known as ANS-8, is a fluorescent probe that is commonly used in biochemical and physiological research. It has a long aliphatic tail and an anthracene chromophore, which makes it an ideal tool for studying protein-ligand interactions, protein folding, and conformational changes.
Wirkmechanismus
8-(2-Anthryl)octanoic acid binds to hydrophobic pockets on proteins through hydrophobic interactions. The anthracene chromophore of 8-(2-Anthryl)octanoic acid undergoes a shift in fluorescence emission when it binds to a hydrophobic pocket, which allows researchers to monitor protein-ligand interactions.
Biochemical and physiological effects:
8-(2-Anthryl)octanoic acid does not have any known biochemical or physiological effects on living organisms. It is a non-toxic fluorescent probe that is used solely for research purposes.
Vorteile Und Einschränkungen Für Laborexperimente
8-(2-Anthryl)octanoic acid has several advantages for lab experiments, including its high sensitivity, low toxicity, and ability to bind to hydrophobic pockets on proteins. However, 8-(2-Anthryl)octanoic acid has some limitations, including its limited solubility in aqueous solutions and its potential to interfere with protein function if used at high concentrations.
Zukünftige Richtungen
There are several future directions for research involving 8-(2-Anthryl)octanoic acid, including the development of new fluorescent probes with improved properties, the use of 8-(2-Anthryl)octanoic acid in drug discovery, and the application of 8-(2-Anthryl)octanoic acid in the study of protein misfolding diseases. Additionally, 8-(2-Anthryl)octanoic acid could be used in combination with other fluorescent probes to study complex protein-ligand interactions.
Synthesemethoden
The synthesis of 8-(2-Anthryl)octanoic acid involves the reaction of 2-anthracenecarboxylic acid with 1-bromooctane in the presence of a base. The resulting product is then purified using column chromatography to obtain pure 8-(2-Anthryl)octanoic acid.
Wissenschaftliche Forschungsanwendungen
8-(2-Anthryl)octanoic acid is widely used in scientific research to study protein-ligand interactions. It binds to hydrophobic pockets on proteins, which allows researchers to study the conformational changes that occur when a ligand binds to a protein. 8-(2-Anthryl)octanoic acid is also used to study protein folding, as it can bind to partially folded proteins.
Eigenschaften
CAS-Nummer |
110015-64-0 |
|---|---|
Produktname |
8-(2-Anthryl)octanoic acid |
Molekularformel |
C22H24O2 |
Molekulargewicht |
320.4 g/mol |
IUPAC-Name |
8-anthracen-2-yloctanoic acid |
InChI |
InChI=1S/C22H24O2/c23-22(24)11-5-3-1-2-4-8-17-12-13-20-15-18-9-6-7-10-19(18)16-21(20)14-17/h6-7,9-10,12-16H,1-5,8,11H2,(H,23,24) |
InChI-Schlüssel |
IGLDEZZNODCUMC-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C=C3C=C(C=CC3=CC2=C1)CCCCCCCC(=O)O |
Kanonische SMILES |
C1=CC=C2C=C3C=C(C=CC3=CC2=C1)CCCCCCCC(=O)O |
Andere CAS-Nummern |
110015-64-0 |
Synonyme |
8-(2-anthryl)octanoic acid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-Chloro-9-methyl-3,4-dihydro-2H-benzo[b]oxepin-5-one](/img/structure/B33564.png)
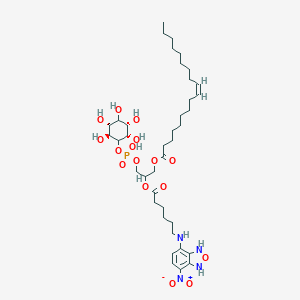

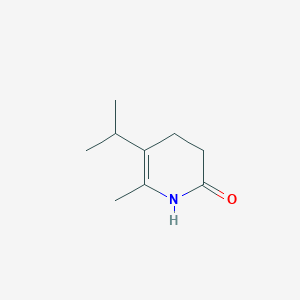
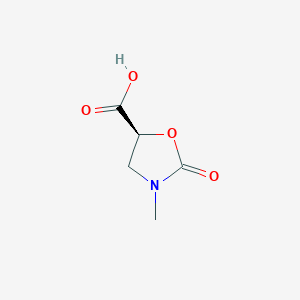
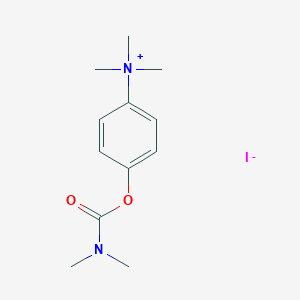
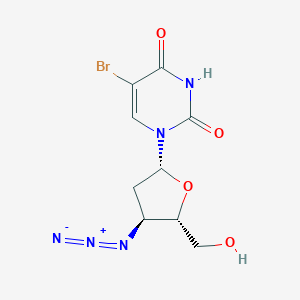
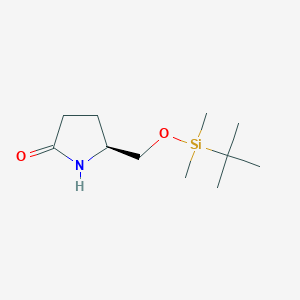
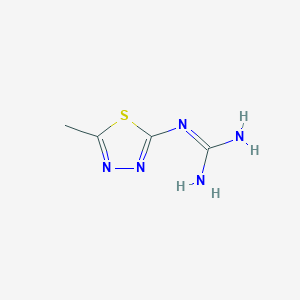
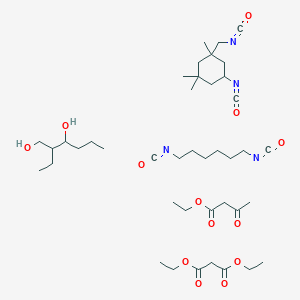
![[2-methoxy-5-[(E)-3-oxo-3-(3,4,5-trimethoxyphenyl)prop-1-enyl]phenyl]boronic acid](/img/structure/B33580.png)


![Cobalt,(1,2,3,4,5-eta)cyclopentadienyl-[2,4-bis-(1,1-dimethylethyl)-1,3-diphosphete]](/img/structure/B33587.png)